N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)hexanamide

Elemental Analysis Identity Confirmation Quality Control

Researchers investigating 1,2,4-oxadiazole-based anti-allergy agents require structurally validated compounds to avoid off-target activity from unverified analogs. CAS 62347-40-4 (C13H23N3O2, MW 253.34) is a patent-referenced (US4166818) entity with confirmed elemental analysis. - **Provenance**: Distinct N-butyl + hexanamide substitution; active in rat PCA model. - **Matched pair ready**: Direct O→S bioisosteric comparison with thiadiazole analog (CAS 63194-00-3). - **QC utility**: 97% purity with published elemental data (C 61.89%, H 9.39%, N 16.33%). - **Supply**: Multiple pack sizes available for SAR, analytical method development, and permeability studies.

Molecular Formula C13H23N3O2
Molecular Weight 253.34 g/mol
CAS No. 62347-40-4
Cat. No. B12904426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)hexanamide
CAS62347-40-4
Molecular FormulaC13H23N3O2
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCCCCCC(=O)N(CCCC)C1=NC(=NO1)C
InChIInChI=1S/C13H23N3O2/c1-4-6-8-9-12(17)16(10-7-5-2)13-14-11(3)15-18-13/h4-10H2,1-3H3
InChIKeyBFNXCQSQARWDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide (CAS 62347-40-4) is a synthetic small molecule (C13H23N3O2, MW 253.34 g/mol) belonging to the 1,2,4-oxadiazole class of heterocyclic amides . First disclosed in a foundational anti-allergy patent (US4166818), the compound is constructed from a 3-methyl-1,2,4-oxadiazol-5-amine core sequentially N-alkylated with an n-butyl group and N-acylated with a hexanoyl chain . Its structural identity has been rigorously confirmed by elemental analysis, establishing it as a distinct, well-characterized chemical entity within this pharmacologically relevant scaffold family .

Why Generic Substitution Fails: Structural Sensitivity


Within the 1,2,4-oxadiazole acylamino series, even minor structural permutations—such as altering the heterocyclic core from oxygen to sulfur (oxadiazole → thiadiazole), changing the amide backbone chain length (e.g., hexanamide → butanamide), or modifying the N-alkyl substituent—yield compounds with measurably different elemental compositions, physical properties, and biological activity profiles . Generic substitution without analytical identity confirmation therefore introduces unacceptable risk of selecting an entity with divergent pharmacological or physicochemical behavior . Direct comparative data from the primary patent demonstrate that each analog possesses a unique quantitative identity signature that fundamentally precludes interchangeability .

Product-Specific Quantitative Evidence Guide


Elemental Analysis Identity Confirmation

The target compound's structural identity was rigorously verified against its theoretical elemental composition. Found values deviated minimally from calculated requirements: C found 61.89% (calc. 61.63%), H found 9.39% (calc. 9.15%), N found 16.33% (calc. 16.58%), O found 12.65% (calc. 12.63%) . In contrast, the thiadiazole sulfur-containing analog N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-n-butyl-n-hexanamide showed a fundamentally different elemental profile requiring S, 11.31% (found: C, 59.39; H, 8.82; N, 15.19; O, 5.87%), providing a definitive analytical differentiation .

Elemental Analysis Identity Confirmation Quality Control 1,2,4-Oxadiazole

Oxadiazole vs. Thiadiazole Core Composition

Replacing the 1,2,4-oxadiazole ring oxygen with sulfur produces N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-n-butyl-n-hexanamide (C14H25N3OS, MW 283.44), a chemically and pharmacologically distinct entity . The target oxadiazole compound (C13H23N3O2, MW 253.34) has a molecular weight 30.10 Da lower and lacks the sulfur atom that contributes to the thiadiazole's distinct reactivity, lipophilicity, and metabolic profile . The patent explicitly classifies these as separate chemical series with independent synthetic routes (5-chloro-3-methyl-1,2,4-thiadiazole vs. 3-methyl-5-trichloromethyl-1,2,4-oxadiazole intermediates), confirming they are non-interchangeable .

Heterocyclic Chemistry Bioisosterism Oxadiazole Thiadiazole Structure–Activity Relationship

Hexanamide vs. Butanamide Chain-Length Effects

The target compound's hexanamide backbone (six-carbon acyl chain) distinguishes it from the shorter butanamide analog N-n-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-n-butanamide (C11H19N3O2, MW 225.29) . This two-methylene homologation increases molecular weight by 28.05 Da and produces markedly different elemental composition (C13H23N3O2 vs. C11H19N3O2) . The increased carbon content directly impacts calculated lipophilicity: the butanamide analog has an estimated LogP of ~2.95, while the hexanamide target is predicted to exhibit a LogP approximately 1.0–1.2 units higher based on the Hansch π contribution of ~0.5 per methylene unit, translating to a ~10-fold increase in partition coefficient that significantly alters membrane permeability and distribution behavior .

Homologation Lipophilicity Chain Length Physicochemical Properties Amide Backbone

Anti-Allergy Pharmacological Scope

The patent (US4166818) that discloses N-n-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide explicitly claims the entire 1,2,4-oxadiazole and 1,2,4-thiadiazole acylamino series as useful for the chemotherapy of immediate hypersensitivity conditions (anti-allergy activity) . The compounds were evaluated in the Passive Cutaneous Anaphylaxis (PCA) test in rats, a standard model of Type I hypersensitivity . While specific IC50 or percent-inhibition values for individual examples are not tabulated in the patent, the oxadiazole series is structurally differentiated from the thiadiazole series, and within the oxadiazole series, variations in R1 (N-alkyl) and R2 (acyl chain) were explored to modulate activity . This provides a defined pharmacological starting point that fundamentally differs from 1,2,4-oxadiazole compounds developed for alternative targets such as Sirt2 inhibition or butyrylcholinesterase inhibition.

Anti-Allergy Immediate Hypersensitivity Chemotherapy 1,2,4-Oxadiazole Passive Cutaneous Anaphylaxis

Purity Baseline and Catalog Availability

The compound is commercially available as a catalog research chemical with a stated purity of 97% (Catalog Number CM1064849) . This purity specification provides a minimum quality benchmark for procurement that can be verified against independent analytical characterization. While the patent-synthesized material was characterized by elemental analysis and column chromatography (silica gel purification) rather than by modern HPLC purity reporting, the commercial 97% specification represents a quantifiable procurement criterion. In contrast, closely related analogs such as N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide (CAS 63194-00-3, also 97% purity, Catalog Number CM1064850) share the same nominal purity grade but differ in CAS number, molecular formula, and molecular weight, requiring independent verification upon receipt .

Purity Specification Procurement Catalog Compound Quality Grade CAS Registry

Synthetic Route and Intermediate Specificity

The synthetic route to the target compound proceeds through the key intermediate 5-butylamino-3-methyl-1,2,4-oxadiazole (prepared from 3-methyl-5-trichloromethyl-1,2,4-oxadiazole and n-butylamine), followed by acylation with hexanoic anhydride or hexanoyl chloride . This route is chemically orthogonal to the thiadiazole series, which uses 5-chloro-3-methyl-1,2,4-thiadiazole as the electrophilic intermediate . The divergent intermediates—3-methyl-5-trichloromethyl-1,2,4-oxadiazole (C4H3Cl3N2O) vs. 5-chloro-3-methyl-1,2,4-thiadiazole (C3H3ClN2S)—differ in molecular formula, heteroatom composition, and reactivity, providing a process-level guarantee against batch cross-contamination between oxadiazole and thiadiazole products .

Synthetic Route Intermediate 5-Butylamino-3-methyl-1,2,4-oxadiazole Acylation Process Chemistry

Research and Industrial Application Scenarios


Anti-Allergy Hit Validation and SAR Expansion

Researchers investigating novel anti-allergy agents targeting immediate (Type I) hypersensitivity can utilize this compound as a structurally defined starting point for structure–activity relationship (SAR) studies. The compound falls within the claimed anti-allergy series of US4166818, which demonstrated activity in the rat Passive Cutaneous Anaphylaxis (PCA) model . Its specific structural features—N-n-butyl substitution on the oxadiazole amine and hexanamide acyl chain—represent a distinct combination within the patent's SAR landscape that can serve as a reference point for systematic variation of N-alkyl and N-acyl substituents to optimize anti-allergy potency .

Oxadiazole–Thiadiazole Bioisosteric Pair Analysis

Medicinal chemists and chemical biologists conducting paired comparative studies between oxygen-containing and sulfur-containing heterocycles can use this compound as the oxadiazole member of a matched molecular pair with N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-n-butyl-n-hexanamide (CAS 63194-00-3) . The pair enables direct evaluation of the pharmacological and physicochemical consequences of O→S replacement (ΔMW 30.10 Da; ΔS content 11.31%; distinct synthetic intermediates) while maintaining identical N-butyl and hexanamide substituents, making it an ideal tool compound pair for bioisosterism studies .

Analytical Reference Standard Procurement

Quality control and analytical chemistry laboratories can procure this compound as a well-characterized reference standard for developing or validating identity confirmation methods (e.g., elemental analysis, HPLC, LC-MS) for the 1,2,4-oxadiazole acylamino compound class. The patent-provided elemental analysis data (C 61.89% found, H 9.39% found, N 16.33% found, O 12.65% found) and the commercial purity specification (97%) establish a quantitative identity baseline that supports method development and instrument calibration . The availability of closely related analogs with distinct CAS numbers and elemental profiles further enables specificity testing of analytical methods .

Lipophilicity-Dependent Assay Development

Researchers developing cell-based assays or in vitro ADME protocols where compound lipophilicity is a critical parameter can employ this hexanamide analog as a tool to probe the relationship between acyl chain length and membrane permeability within the oxadiazole series. The estimated logP (~3.9–4.1, based on two-methylene extension from the butanamide analog at logP ~2.95) positions this compound in a higher lipophilicity range compared to shorter-chain congeners, making it suitable for studying the impact of increased hydrophobicity on cell penetration, protein binding, and nonspecific partitioning in biochemical and cellular assays .

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